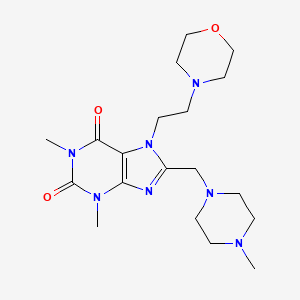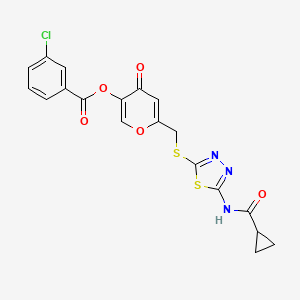
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate" is a complex synthetic molecule. It has garnered interest due to its unique structural properties, which make it applicable in various fields, including medicinal chemistry and industrial processes. This article delves into its synthesis, reactions, applications, and mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate" requires a multistep process:
Cyclopropanecarboxamide Formation
Reagents: : Cyclopropanecarboxylic acid, amines
Conditions: : Amidation reactions typically occur under dehydrating conditions using agents like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide).
1,3,4-Thiadiazole Formation
Reagents: : Thiosemicarbazide, carbon disulfide
Conditions: : Conducted under basic conditions (like sodium hydroxide) at elevated temperatures.
Combination Step
Reagents: : The synthesized cyclopropanecarboxamide and thiadiazole compounds.
Conditions: : Condensation reactions, potentially using agents like DCC (Dicyclohexylcarbodiimide).
Pyran Derivative
Reagents: : Pyrone derivatives
Conditions: : Undergoes nucleophilic addition to form the pyran ring structure.
Final Esterification
Reagents: : 3-chlorobenzoic acid
Conditions: : Esterification typically in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
Scale-Up Considerations: : In industrial settings, the process is scaled up using continuous flow reactors, optimizing reagent usage and minimizing waste.
Purification: : Utilizes column chromatography or recrystallization techniques for high purity.
化学反应分析
Types of Reactions
Oxidation
Reagents: : Potassium permanganate, hydrogen peroxide
Conditions: : Mild temperatures and controlled pH environments.
Reduction
Reagents: : Sodium borohydride, lithium aluminum hydride
Conditions: : Often performed under inert atmosphere to prevent unwanted reactions.
Substitution
Reagents: : Halogenating agents like NBS (N-Bromosuccinimide)
Conditions: : Light or heat to initiate the reaction.
Common Reagents and Conditions
Oxidation: : Conditions often include aqueous solutions with controlled pH.
Reduction: : Commonly under anhydrous conditions using solvents like THF (tetrahydrofuran).
Substitution: : Often requires catalytic amounts of substances like copper(II) bromide.
Major Products Formed
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Generates primary or secondary amines.
Substitution: : Produces halo-derivatives.
科学研究应用
In Chemistry:
Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.
Material Science: : Used in the development of polymers and advanced materials.
In Biology:
Biological Assays: : Assessed for its bioactivity against various pathogens.
Enzyme Inhibition: : Potential as an inhibitor for certain enzyme classes.
In Medicine:
Drug Development: : Investigated for its potential as an antimicrobial agent.
Diagnostics: : Used in the synthesis of probes for diagnostic imaging.
In Industry:
Agriculture: : Utilized in the formulation of agrochemicals.
Textiles: : Employed as a dye intermediate.
作用机制
The compound exerts its effects through specific biochemical interactions:
Molecular Targets: : It interacts with enzyme active sites or receptor proteins, altering their activity.
Pathways: : Modulates signaling pathways such as kinase pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
**6-(((5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
**6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
Uniqueness
Structural Differences: : The presence of the cyclopropanecarboxamido and 3-chlorobenzoate groups confers unique chemical reactivity.
Functional Properties: : Distinct bioactivity profiles compared to its analogs, potentially offering better efficacy in certain applications.
属性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S2/c20-12-3-1-2-11(6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-4-5-10/h1-3,6-8,10H,4-5,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFSAUJWUGSWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
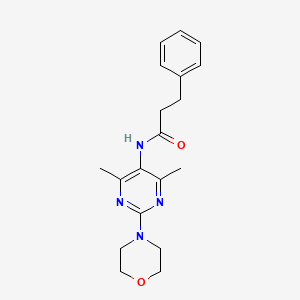
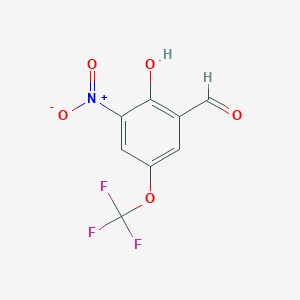
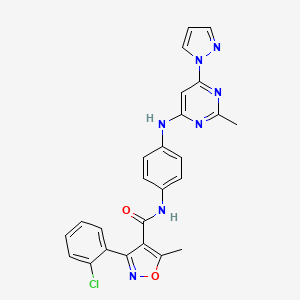
![3-methoxy-1-methyl-4-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-pyrazole](/img/structure/B2651378.png)
![(Z)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2651379.png)

![5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651383.png)
![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2651384.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2651385.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2651388.png)
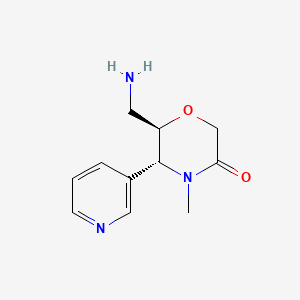
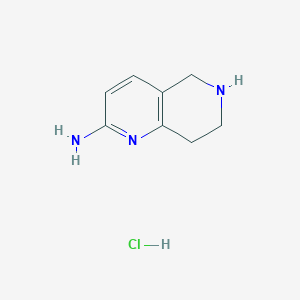
![Rac-methyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2651393.png)
